The compound was developed as part of a broader investigation into the role of Hsd17B13 in lipid metabolism and liver disease. It has been identified through high-throughput screening methods that evaluate small molecules for their ability to inhibit specific enzymatic activities associated with liver dysfunction .
Hsd17B13-IN-80 falls under the category of small molecule inhibitors. It specifically inhibits the activity of the 17-beta-hydroxysteroid dehydrogenase type 13 enzyme, which is involved in the metabolism of steroids and retinoids in the liver. The inhibition of this enzyme is believed to have potential therapeutic benefits in managing conditions such as metabolic dysfunction-associated steatohepatitis and fibrosis .
The synthesis of Hsd17B13-IN-80 involves several steps, typically starting from commercially available precursors. The synthesis can be achieved through various organic reactions, including coupling reactions, reductions, and functional group modifications.
Hsd17B13-IN-80 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the target enzyme. The precise three-dimensional conformation is crucial for its inhibitory activity.
Hsd17B13-IN-80 undergoes various chemical reactions during its synthesis and when interacting with biological systems.
Hsd17B13-IN-80 functions primarily by inhibiting the enzymatic activity of 17-beta-hydroxysteroid dehydrogenase type 13. This inhibition leads to decreased conversion of certain steroids and retinoids, which can influence lipid metabolism and reduce hepatic steatosis.
Research indicates that inhibition of this enzyme results in:
Hsd17B13-IN-80 is primarily researched for its potential applications in treating liver diseases. Its ability to modulate lipid metabolism makes it a candidate for:
CAS No.:
CAS No.:
CAS No.: 54123-15-8
CAS No.: